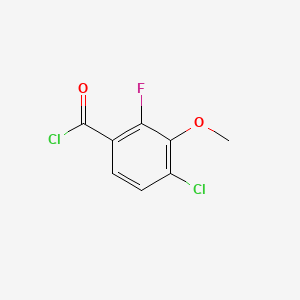

4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluoro-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFZZDWTMMQEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-fluoro-2-methoxybenzoyl chloride, a halogenated and methoxylated aromatic acyl chloride, represents a key building block in modern synthetic organic chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The strategic placement of chloro, fluoro, and methoxy groups on the benzoyl chloride moiety imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses. This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride, offering insights into its molecular structure, stability, and safe handling. While experimentally determined data for this specific compound is limited, this guide consolidates available information and provides context based on related chemical structures.

Molecular Identity and Structure

The foundational step in understanding the physical properties of any chemical compound is to establish its precise molecular identity. For the compound of interest, the correct nomenclature is 4-Chloro-3-fluoro-2-methoxybenzoyl chloride . It is crucial to distinguish this from its isomers, as the substitution pattern significantly influences its chemical and physical behavior.

A key identifier for this compound is its CAS (Chemical Abstracts Service) number, which has been identified as 2384101-03-3 [1]. This unique numerical identifier ensures unambiguous identification in databases and literature.

The molecular structure of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride is depicted below:

Figure 1: 2D structure of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride.

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in chemical reactions. They dictate the choice of solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| CAS Number | 2384101-03-3 | [1] |

| Molecular Formula | C₈H₅Cl₂FO₂ | [1] |

| Molecular Weight | 223.03 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Expected to be soluble in common aprotic organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and ethyl acetate. Insoluble in water and reactive with protic solvents like alcohols and amines. | General chemical knowledge |

Synthesis and Reactivity

4-Chloro-3-fluoro-2-methoxybenzoyl chloride is typically synthesized from its corresponding carboxylic acid, 4-Chloro-3-fluoro-2-methoxybenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of an Acyl Chloride from a Carboxylic Acid

This is a general procedure and may require optimization for the specific substrate.

-

Reagents and Equipment:

-

4-Chloro-3-fluoro-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, and a system to trap acidic gases (e.g., a bubbler with a sodium hydroxide solution).

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve the 4-Chloro-3-fluoro-2-methoxybenzoic acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux (around 40 °C for DCM) for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

After completion, carefully remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude 4-Chloro-3-fluoro-2-methoxybenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

-

The reactivity of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride is characteristic of acyl chlorides. The acyl chloride functional group is highly electrophilic and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and carbanions. This reactivity makes it an excellent starting material for the synthesis of esters, amides, and ketones.

Figure 2: Synthesis and primary reactions of 4-Chloro-3-fluoro-2-methoxybenzoyl chloride.

Safety and Handling

As with all acyl chlorides, 4-Chloro-3-fluoro-2-methoxybenzoyl chloride is expected to be a corrosive and moisture-sensitive compound. While a specific Safety Data Sheet (SDS) for CAS 2384101-03-3 is not widely available, the safety precautions for similar compounds, such as 3-Fluoro-4-methoxybenzoyl chloride, should be strictly followed[2].

Hazard Statements (Expected):

-

H314: Causes severe skin burns and eye damage.

-

May be harmful if swallowed or inhaled.

-

Reacts with water to produce corrosive hydrogen chloride gas.

Precautionary Statements (Recommended):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Handling and Storage:

4-Chloro-3-fluoro-2-methoxybenzoyl chloride should be handled in a well-ventilated fume hood by trained personnel. It should be stored in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture. Containers should be tightly sealed.

Conclusion

4-Chloro-3-fluoro-2-methoxybenzoyl chloride is a valuable reagent for the synthesis of advanced chemical entities. While comprehensive experimental data on its physical properties is currently sparse, its molecular structure and the properties of related compounds provide a strong basis for its effective and safe use in the laboratory. As this compound becomes more widely used, it is anticipated that more detailed physical and chemical data will become available. Researchers are encouraged to contribute to the body of knowledge by documenting the physical properties they determine during their work.

References

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

PubChem. 3-Fluoro-4-methoxybenzoyl chloride. [Link]

-

ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

-

Chemistry LibreTexts. Making Acyl Chlorides (Acid Chlorides). [Link]

-

Wikipedia. Acyl chloride. [Link]

Sources

An Integrated Spectroscopic and Crystallographic Approach to the Structure Elucidation of 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Abstract

The unambiguous determination of molecular structure is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials. Polysubstituted aromatic compounds, such as 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, present a distinct analytical challenge due to the potential for isomeric ambiguity. This in-depth technical guide provides a systematic, multi-technique workflow for the complete structure elucidation of this compound. By integrating data from mass spectrometry (MS), Fourier-transform infrared (FT-IR) spectroscopy, and multinuclear nuclear magnetic resonance (NMR) spectroscopy, we construct a validated molecular portrait. The guide culminates with a discussion of single-crystal X-ray crystallography as the ultimate method for absolute structural confirmation. Each section details the causality behind experimental choices and provides field-proven protocols, designed for researchers, scientists, and drug development professionals.

Foundational Analysis: Mass Spectrometry (MS)

The initial step in elucidating the structure of a newly synthesized compound is to confirm its molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) provides this information directly and offers valuable structural clues through fragmentation analysis.

Predicted Mass Spectrometry Data

The expected mass spectral data for the target molecule is summarized below. The presence of a chlorine atom is expected to produce a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak.[1]

| Attribute | Predicted Value | Interpretation |

| Molecular Formula | C₈H₅ClFO₂ | - |

| Molecular Weight | 206.58 g/mol | - |

| Molecular Ion [M]⁺˙ (³⁵Cl) | m/z 206 | Corresponds to the intact molecule with the ³⁵Cl isotope. |

| Isotope Peak [M+2]⁺˙ (³⁷Cl) | m/z 208 | Confirms the presence of one chlorine atom. Expected intensity ratio M:M+2 ≈ 3:1.[1] |

| Major Fragment Ion 1 | m/z 171 | Loss of a chlorine radical ([M-Cl]⁺). |

| Major Fragment Ion 2 | m/z 143 | Loss of chlorine and carbon monoxide ([M-Cl-CO]⁺). |

| Major Fragment Ion 3 | m/z 105 | Benzoyl cation fragment is less likely due to substitution, but a related substituted phenyl cation is expected after loss of COCl. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

-

Injection: Inject 1 µL in splitless mode.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Data Interpretation: A Self-Validating System

The primary objective is to locate the molecular ion peak. For this compound, we anticipate a cluster of peaks at m/z 206 and 208. The observed 3:1 intensity ratio of these peaks is a critical validation step, confirming the presence of a single chlorine atom.

The fragmentation pattern provides further structural validation. The initial loss of the chlorine radical to form an ion at m/z 171 is a common pathway for acyl chlorides. Subsequent loss of a neutral carbon monoxide (CO) molecule (28 Da) from this fragment to yield an ion at m/z 143 is also highly characteristic and helps confirm the benzoyl substructure.[2][3]

Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation cascade for the target molecule.

Functional Group Identification: FT-IR Spectroscopy

Infrared spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For an acyl chloride, the carbonyl (C=O) stretching vibration is particularly informative.

Expected Infrared Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Significance |

| 1795 - 1815 | C=O Stretch (Carbonyl) | The high frequency is highly characteristic of an acid chloride, distinguished from ketones or esters.[4] |

| 3050 - 3150 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| 2840 - 2860 | Aliphatic C-H Stretch | Corresponds to the methoxy (-OCH₃) group. |

| 1580 - 1610 | C=C Ring Stretch | Further evidence of the aromatic ring. |

| 1250 - 1300 | Aryl C-O Stretch | Indicates the ether linkage of the methoxy group. |

| 1000 - 1100 | C-F Stretch | Strong absorption confirming the fluorine substituent. |

| 700 - 800 | C-Cl Stretch | Confirms the chlorine substituent.[5] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the ATR crystal. If the sample is a low-melting solid or oil, a thin film can be created.

-

Background Scan: Acquire a background spectrum of the clean, empty ATR accessory to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software automatically performs the background subtraction, yielding the final transmittance or absorbance spectrum.

Data Interpretation: Causality of Key Peaks

The most crucial peak for confirming the identity as a benzoyl chloride is the intense C=O stretch. Its appearance above 1800 cm⁻¹ is a direct result of the strong electron-withdrawing inductive effect of the adjacent chlorine atom, which shortens and strengthens the C=O bond.[6] This high frequency allows for unambiguous differentiation from related carbonyl compounds like benzoic acid (~1710 cm⁻¹) or a corresponding ester (~1735 cm⁻¹). The presence of other key bands for the aromatic ring, C-F, and C-O stretches provides a comprehensive functional group fingerprint, validating the expected molecular components.

Mapping Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. ¹H and ¹³C NMR are essential for determining the specific substitution pattern on the aromatic ring.

Predicted NMR Spectral Data (in CDCl₃, 400 MHz)

¹H NMR: The two aromatic protons are expected to be an AX spin system, appearing as two distinct doublets.

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A | Typical chemical shift for an aryl methoxy group. |

| Ar-H (H5) | ~7.3 - 7.5 | Doublet (d) | JH-H ≈ 8-9 Hz | Ortho-coupled to H6. |

| Ar-H (H6) | ~7.8 - 8.0 | Doublet of Doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 5-6 Hz | Ortho-coupled to H5 and meta-coupled to the fluorine at C2. |

¹³C NMR: The carbon spectrum will show 8 distinct signals, consistent with the molecular formula.

| Carbon | Predicted Shift (δ, ppm) | Rationale |

| -OCH₃ | ~56 - 58 | Typical shift for a methoxy carbon. |

| Aromatic C | ~110 - 165 | Six distinct signals expected in the aromatic region. |

| C-F | ~155-160 (d, ¹JC-F ≈ 250 Hz) | Large one-bond C-F coupling is characteristic. The chemical shift is downfield due to the electronegative F. |

| C-Cl | ~130-135 | Shift influenced by the Cl substituent. |

| C-O | ~145-150 | Shift influenced by the methoxy group. |

| C-COCl | ~130-135 | Quaternary carbon attached to the carbonyl. |

| C=O | ~165 - 168 | Characteristic chemical shift for an acyl chloride carbonyl. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize shim values to ensure high magnetic field homogeneity.

-

Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

A sufficient number of scans (e.g., 1024) is required due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

-

(Optional) 2D NMR: Acquire a ¹H-¹³C HSQC experiment to correlate directly bonded protons and carbons, and a ¹H-¹H COSY experiment to confirm the H5-H6 coupling relationship.

Data Interpretation: Solving the Isomeric Puzzle

The key to confirming the 4-Chloro-2-fluoro-3-methoxy substitution pattern lies in the ¹H NMR spectrum. The presence of only two signals in the aromatic region immediately confirms a tetra-substituted ring. The observed splitting pattern is the most diagnostic feature:

-

H5 Signal: Appears as a clean doublet due to coupling only with its neighbor, H6 (ortho coupling, J ≈ 8-9 Hz).

-

H6 Signal: Appears as a doublet of doublets. It is split first by its neighbor H5 (ortho coupling, J ≈ 8-9 Hz) and then again by the fluorine atom at C2, which is three bonds away (meta coupling, J ≈ 5-6 Hz).

This unique splitting pattern is only possible with this specific arrangement of substituents. If the fluorine were at C5, for example, both aromatic protons would show coupling to it. The ¹³C NMR spectrum, particularly the large one-bond C-F coupling constant, provides definitive evidence for the C-F bond.

Unambiguous Confirmation: Single-Crystal X-ray Crystallography

While the combination of MS, IR, and NMR provides an overwhelming body of evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, confirming not only connectivity but also bond lengths and angles.[7]

Experimental Protocol: Crystal Growth and Data Collection

Growing diffraction-quality single crystals is often the most challenging step.[8]

-

Crystal Growth (Slow Evaporation):

-

Dissolve a high-purity sample of the compound (10-20 mg) in a minimal amount of a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to create a near-saturated solution.

-

Filter the solution into a clean, small vial.

-

Cover the vial with a cap containing a pinhole to allow for very slow evaporation of the solvent over several days in a vibration-free environment.[9]

-

-

Crystal Mounting: Carefully select a well-formed, clear crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

-

Data Collection:

-

Place the mounted crystal on a diffractometer.

-

Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell and space group.

-

Solve the phase problem to generate an initial electron density map and build a molecular model.

-

Refine the model against the experimental data to obtain the final structure.

-

Visualization: Integrated Elucidation Workflow

The entire process is a logical progression from hypothesis to confirmation, where each technique provides a layer of validation.

Caption: A workflow diagram illustrating the integrated approach to structure elucidation.

Conclusion

The structure of this compound can be confidently elucidated through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and key substructures. FT-IR spectroscopy provides a rapid fingerprint of the essential functional groups, most notably the characteristic acid chloride carbonyl. Finally, ¹H and ¹³C NMR spectroscopy deliver the critical connectivity information, allowing for the definitive assignment of the substitution pattern on the aromatic ring. While this spectroscopic evidence is conclusive, single-crystal X-ray crystallography stands as the gold standard for absolute verification should it be required. This integrated methodology represents a robust and self-validating system for the structural characterization of complex organic molecules.

References

-

Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. (2006). Journal of Chemical Sciences. Available at: [Link]

-

Infrared spectra of acid chlorides. Chemistry LibreTexts. Available at: [Link]

-

IR Spectrum of Acid Chloride and Anhydride. (2023). SlideShare. Available at: [Link]

-

Kevill, D. N., & D'souza, M. J. (2009). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. Available at: [Link]

-

Benzoyl chloride. PubChem. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Available at: [Link]

-

4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem. Available at: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

X-Ray Crystallography. Creative BioMart. Available at: [Link]

-

How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]

-

2-(2-chloro-1,1,2-trifluoroethoxy)-4-methoxybenzoyl chloride - Optional[1H NMR]. SpectraBase. Available at: [Link]

-

3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride - Optional[FTIR]. SpectraBase. Available at: [Link]

-

3-Fluoro-4-methoxybenzoyl chloride. PubChem. Available at: [Link]

-

Benzoyl chloride. NIST WebBook. Available at: [Link]

-

Crystallographic and spectroscopic character-ization of 4-nitro-2-(tri-fluoro-meth-yl)benzoic acid and 4-nitro-3-(tri-fluoro-meth-yl)benzoic acid. (2019). Acta Crystallographica Section E. Available at: [Link]

-

Mass Spectrometry A-Level Fragmentation part 2. (2020). YouTube. Available at: [Link]

-

4-Methoxy-benzylchloride - Optional[1H NMR]. SpectraBase. Available at: [Link]

-

3-Fluoro-4-(trifluoromethyl)benzoyl chloride - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

A Mass Spectral Study of Halogenated N-t-butylacetamides. (1970). Concordia University. Available at: [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 6. 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 4-chloro-3-fluoro-2-methoxybenzoic acid (C8H6ClFO3) [pubchemlite.lcsb.uni.lu]

- 8. 3-Fluoro-4-methoxybenzoyl chloride | CAS#:3907-15-1 | Chemsrc [chemsrc.com]

- 9. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Reactivity of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride with Nucleophiles

Introduction

4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dictated by the interplay of electronic and steric effects conferred by the substituents on the benzene ring. This guide provides a comprehensive analysis of the reactivity of this compound with various nucleophiles, offering insights into reaction mechanisms, experimental considerations, and synthetic applications.

The core of its reactivity lies in the electrophilic carbonyl carbon of the acyl chloride group, which is a prime target for nucleophilic attack. The substitution pattern on the aromatic ring—a chloro group at position 4, a fluoro group at position 2, and a methoxy group at position 3—creates a unique electronic environment that modulates the reactivity of the acyl chloride. Understanding these influences is paramount for predicting reaction outcomes and designing efficient synthetic strategies.

Electronic and Steric Landscape of this compound

The reactivity of an acyl chloride is fundamentally governed by the partial positive charge on the carbonyl carbon. Substituents on the aromatic ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

-

-I (Inductive) Effect: Both the chlorine and fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. The ortho fluorine atom's proximity to the acyl chloride group makes its inductive effect particularly pronounced.

-

+R (Resonance) Effect: The methoxy group at the 3-position and the chlorine at the 4-position possess lone pairs of electrons that can be delocalized into the aromatic ring through resonance (+R effect). This electron-donating effect counteracts the inductive effects of the halogens. The methoxy group is a strong +R donor, while the +R effect of chlorine is weaker. This resonance donation can decrease the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: The ortho-fluoro substituent can introduce a degree of steric hindrance around the reaction center. While fluorine is a relatively small atom, its presence can influence the trajectory of incoming nucleophiles, potentially affecting reaction rates, particularly with bulky nucleophiles.

The overall reactivity of this compound is a fine balance of these competing electronic and steric factors. The strong -I effects of the halogens generally dominate, rendering the carbonyl carbon sufficiently electrophilic for reactions with a wide range of nucleophiles.

General Mechanism of Nucleophilic Acyl Substitution

The reaction of this compound with nucleophiles proceeds through a classic nucleophilic acyl substitution mechanism. This is typically a two-step process involving an addition-elimination sequence.[1]

-

Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

-

Leaving Group Departure (Elimination): The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the chloride ion, being a good leaving group, is expelled.

The rate-determining step is generally the initial nucleophilic attack on the carbonyl carbon.[2] The more electrophilic the carbonyl carbon, the faster the reaction.

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride

Introduction: The Need for Predictive Spectroscopy

The synthesis of novel, complex organic molecules is fundamental to advancing drug discovery and materials science. 4-Chloro-2-fluoro-3-methoxybenzoyl chloride, with its unique substitution pattern on the benzene ring, represents a versatile building block. The presence of a reactive acyl chloride group, a deactivating chloro group, a strongly electron-withdrawing fluoro group, and an electron-donating methoxy group creates a complex electronic environment that significantly influences its reactivity and spectral properties.

In the absence of a public repository of experimental spectra for this compound, this guide employs a predictive approach. This is a common and necessary practice in modern chemistry, where computational predictions can guide synthesis, confirm structural assignments, and aid in the interpretation of experimental results once they are obtained. This document will detail the predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra, explaining the rationale behind the predictions based on substituent effects and established fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for an unambiguous characterization.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple in the aromatic region, with two signals corresponding to the two aromatic protons. The methoxy group will present as a singlet.

Predicted ¹H NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.4 - 7.6 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 6-7 Hz | H-6 |

| ~7.2 - 7.4 | Doublet of doublets (dd) | JH-H ≈ 8-9 Hz, JH-F ≈ 9-10 Hz | H-5 |

| ~3.9 - 4.1 | Singlet | N/A | -OCH₃ |

Interpretation and Rationale:

-

Aromatic Protons (H-5 and H-6): The benzene ring has two remaining protons at positions 5 and 6. These protons are ortho to each other, which would typically result in a doublet for each with a coupling constant (JH-H) of approximately 8-9 Hz. However, the fluorine at position 2 will also couple with these protons.

-

H-6 is meta to the fluorine, resulting in a smaller coupling constant (JH-F) of around 6-7 Hz.

-

H-5 is para to the fluorine, resulting in a larger coupling constant (JH-F) of around 9-10 Hz.

-

The electron-withdrawing effects of the chloro, fluoro, and benzoyl chloride groups will deshield these protons, shifting them downfield into the 7.2-7.6 ppm range. The exact positions are influenced by the competing electron-donating effect of the methoxy group.

-

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not have any adjacent protons to couple with, resulting in a singlet. Its chemical shift is expected in the typical range for an aryl methyl ether, around 3.9-4.1 ppm.

Hypothetical Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals: six for the aromatic carbons, one for the carbonyl carbon, and one for the methoxy carbon. The chemical shifts are heavily influenced by the substituents, and the carbon atoms bonded to fluorine will exhibit splitting.

Predicted ¹³C NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JC-F, Hz) | Assignment |

| ~165 - 168 | Singlet | N/A | C=O |

| ~155 - 158 | Doublet | ~250-260 | C-2 |

| ~145 - 148 | Singlet | N/A | C-3 |

| ~134 - 137 | Singlet | N/A | C-1 |

| ~128 - 131 | Singlet | N/A | C-4 |

| ~125 - 128 | Doublet | ~15-20 | C-6 |

| ~118 - 121 | Doublet | ~20-25 | C-5 |

| ~56 - 58 | Singlet | N/A | -OCH₃ |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The carbonyl carbon of an acyl chloride is highly deshielded and is expected to appear in the 165-168 ppm range.

-

Aromatic Carbons:

-

C-2 (bonded to F): This carbon will show the largest C-F coupling constant (¹JC-F) of approximately 250-260 Hz and will be significantly downfield due to the high electronegativity of fluorine.

-

C-3 (bonded to OCH₃): The electron-donating methoxy group will shield this carbon, but its position is also influenced by the adjacent fluorine and chloro groups.

-

C-1 and C-4 (bonded to COCl and Cl): These carbons will be deshielded due to the electron-withdrawing nature of their substituents.

-

C-5 and C-6: These carbons will show smaller C-F coupling constants due to being further from the fluorine atom.

-

-

Methoxy Carbon (-OCH₃): This carbon will appear in the typical range for an aryl methyl ether, around 56-58 ppm.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the single fluorine atom in the molecule will be indicative of its electronic environment.

Predicted ¹⁹F NMR Data:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -110 to -130 | Triplet of doublets (td) or multiplet | JF-H5 ≈ 9-10 Hz, JF-H6 ≈ 6-7 Hz |

Interpretation and Rationale:

-

Chemical Shift: The chemical shift of fluorine on an aromatic ring is sensitive to the electronic effects of other substituents[1][2]. The presence of both electron-donating (-OCH₃) and electron-withdrawing (-Cl, -COCl) groups will influence the final chemical shift, which is predicted to be in the -110 to -130 ppm range relative to CFCl₃.

-

Multiplicity: The fluorine atom will couple with the two aromatic protons, H-5 and H-6. The coupling to H-5 (para) and H-6 (meta) will result in a complex multiplet, likely a triplet of doublets, depending on the resolution.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong absorption from the carbonyl group of the acyl chloride.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1780 - 1750 | Strong, sharp | C=O stretch (acyl chloride) |

| ~1600 - 1580 | Medium | Aromatic C=C stretch |

| ~1470 - 1450 | Medium | Aromatic C=C stretch |

| ~1270 - 1220 | Strong | Aryl-O stretch (asymmetric) |

| ~1100 - 1000 | Strong | C-F stretch |

| ~850 - 750 | Strong | C-Cl stretch |

Interpretation and Rationale:

-

C=O Stretch: The most characteristic peak will be the carbonyl stretch of the acyl chloride. This functional group typically absorbs at a high frequency, around 1800 cm⁻¹. The conjugation with the aromatic ring and the electronic effects of the substituents will likely shift this to the 1780-1750 cm⁻¹ range. The presence of the electronegative fluorine ortho to the carbonyl group may also contribute to this high frequency.

-

Aromatic C-H and C=C Stretches: These will appear in their typical regions.

-

Aryl-O and C-F Stretches: Strong absorptions are expected for the aryl ether and carbon-fluorine bonds.

-

C-Cl Stretch: A strong absorption for the carbon-chlorine bond is expected at a lower frequency.

Hypothetical Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid (if the compound is a liquid at room temperature) can be prepared between two salt plates (e.g., NaCl or KBr). If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which is invaluable for confirming its molecular weight and structure. For this compound, electron ionization (EI) would likely be used.

Predicted Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺): A molecular ion peak is expected at m/z = 220 (for the ³⁵Cl isotope) and m/z = 222 (for the ³⁷Cl isotope) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. The molecular formula is C₈H₅ClFO₂.

-

Major Fragment Ions:

-

[M - Cl]⁺: Loss of the chlorine radical from the acyl chloride to form a stable acylium ion at m/z = 185. This is often a very prominent peak for acyl chlorides.

-

[M - COCl]⁺: Loss of the entire carbonyl chloride radical to give a fragment at m/z = 157.

-

[M - Cl - CO]⁺: Subsequent loss of a carbon monoxide molecule from the acylium ion is a common fragmentation pathway, leading to a fragment at m/z = 157.

-

Diagram of Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway for this compound under EI-MS.

Hypothetical Experimental Protocol for GC-MS:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Use a suitable capillary column (e.g., a 30 m DB-5ms).

-

Set an appropriate temperature program to ensure separation and elution of the compound.

-

-

MS Conditions:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 40-300.

-

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to the compound of interest. Identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS data are based on well-established spectroscopic principles and provide a solid foundation for researchers working with this molecule. While these predictions offer a high degree of confidence, it is imperative that they are ultimately validated against experimentally acquired data. This guide serves as a valuable resource for anticipating spectral features, aiding in the interpretation of experimental results, and confirming the successful synthesis and purity of this compound.

References

-

PubChem. Benzoyl chloride. National Center for Biotechnology Information.

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.

-

PubMed Central. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.

-

University of Calgary. Spectroscopic Analysis of Acyl Chlorides.

-

Alfa Chemistry. 19F NMR Chemical Shift Table.

-

PubMed Central. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

-

JoVE. Video: NMR Spectroscopy of Benzene Derivatives.

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoyl Chloride: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 4-Chloro-2-fluoro-3-methoxybenzoyl chloride is a highly functionalized aromatic acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring chloro, fluoro, and methoxy groups—imparts specific steric and electronic properties that make it a valuable building block for researchers in medicinal chemistry and drug development. The chloro and fluoro substituents enhance the metabolic stability and binding affinity of derivative compounds, while the methoxy group can modulate solubility and provides a key site for further functionalization. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, mechanistic insights into its reactivity, and its applications as a pivotal chemical intermediate.

Section 1: Introduction to this compound

Overview and Significance in Medicinal Chemistry

Substituted benzoyl chlorides are a cornerstone of organic synthesis, acting as powerful acylating agents for the construction of amides, esters, and ketones. The specific compound, this compound, belongs to a class of halogenated and methoxy-substituted reagents that are instrumental in the development of novel pharmaceuticals and agrochemicals. The presence of halogens, particularly fluorine, is a well-established strategy in drug design to improve pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity. The chlorine atom further influences the electronic nature of the aromatic ring and provides an additional site for potential cross-coupling reactions.

Chemical Identity and Physicochemical Properties

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₈H₅Cl₂FO₂ | - |

| Molecular Weight | 223.03 g/mol | - |

| Physical Form | Colorless to yellow liquid or low-melting solid | Analogy to similar benzoyl chlorides[2] |

| Boiling Point | >250 °C (decomposes) | Analogy to similar benzoyl chlorides[3] |

| Reactivity | Highly reactive with nucleophiles; moisture sensitive | General reactivity of acyl chlorides[4][5] |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene) | General solubility of acyl chlorides |

Section 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with a suitably substituted aromatic precursor. The most logical synthetic route involves the preparation of the corresponding benzoic acid followed by chlorination.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic pathway traces the target molecule back to its parent benzoic acid, which can be synthesized from more common starting materials.

Caption: Retrosynthetic pathway for the target benzoyl chloride.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzoic acid

The synthesis of the benzoic acid precursor is a critical step. While several routes exist, a common strategy involves the ortho-lithiation of a substituted benzene followed by quenching with carbon dioxide. A related compound, 4-fluoro-3-methoxybenzoic acid, can be synthesized via hydrolysis of its corresponding methyl ester.[6]

Materials:

-

1-Bromo-4-chloro-2-fluoro-3-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Dry Carbon Dioxide (CO₂) gas or solid (dry ice)

-

Hydrochloric Acid (HCl), 1 M aqueous solution

-

Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.

-

Carboxylation: While maintaining the low temperature, bubble dry CO₂ gas through the solution for 2 hours, or carefully add crushed dry ice in small portions.

-

Quenching: Allow the reaction to slowly warm to room temperature. Quench the reaction by adding 1 M HCl until the pH is acidic (~pH 2).

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-chloro-2-fluoro-3-methoxybenzoic acid.

Protocol 2: Conversion to this compound

The conversion of the benzoic acid to the acyl chloride is a standard transformation, typically achieved using thionyl chloride or oxalyl chloride.

Materials:

-

4-Chloro-2-fluoro-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF), catalytic amount

Procedure:

-

Reaction Setup: In a fume hood, combine the benzoic acid (1.0 eq) and anhydrous DCM in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ byproducts).

-

Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (2.0-3.0 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

-

Isolation: Cool the reaction to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification. If high purity is required, vacuum distillation can be performed with caution.

Section 3: Chemical Reactivity and Mechanistic Insights

The Acyl Chloride Functional Group

The high reactivity of this compound is dominated by the acyl chloride moiety. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

Electronic Effects of Substituents

The reactivity of the benzoyl chloride is modulated by the substituents on the aromatic ring.[7][8]

-

Fluorine (at C2): A strongly electronegative atom, it withdraws electron density via the inductive effect (-I), increasing the electrophilicity of the carbonyl carbon.

-

Methoxy (at C3): Exhibits a dual effect. It has an electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity but a strong electron-donating resonance effect (+M). Its position meta to the carbonyl group means the resonance effect does not directly conjugate with the carbonyl, so its influence is primarily inductive.

-

Chlorine (at C4): Like fluorine, it is an electron-withdrawing group through the inductive effect (-I). It also has a weak deactivating resonance effect.

Overall, the combined electron-withdrawing nature of the substituents enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophilic acyl substitution.[9]

Key Reactions and Applications

This intermediate is primarily used in acylation reactions to form amides and esters.[4]

Caption: Key reactions of this compound.

Amide Bond Formation: The reaction with primary or secondary amines is one of its most important applications, forming a stable amide linkage. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients. The Schotten-Baumann reaction conditions, which utilize a biphasic system with an aqueous base, are often employed to neutralize the HCl byproduct and drive the reaction to completion.[10][11][12][13]

Esterification: Reaction with alcohols or phenols yields the corresponding esters. These esters can be final products or serve as intermediates for further transformations.

Section 4: Experimental Protocols

Protocol 3: General Procedure for N-Acylation (Schotten-Baumann Conditions)

This protocol describes a reliable method for synthesizing an amide from an amine using this compound.

Materials:

-

A primary or secondary amine (1.0 eq)

-

This compound (1.1 eq)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Water

Procedure:

-

Dissolution: Dissolve the amine (1.0 eq) in DCM in a round-bottom flask.

-

Biphasic Setup: Add an equal volume of 10% aqueous NaOH solution. Stir the biphasic mixture vigorously.

-

Acylation: Dissolve this compound (1.1 eq) in a small amount of DCM and add it dropwise to the stirring mixture.

-

Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Workflow Diagram for Synthesis and Acylation

Caption: General workflow from benzoic acid to the final amide product.

Section 5: Safety, Handling, and Storage

Hazard Identification

As an acyl chloride, this compound is expected to be corrosive and moisture-sensitive. It reacts exothermically with water, releasing corrosive HCl gas.[5]

| Hazard Class | Classification |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage |

| Eye Damage/Irritation | Category 1: Causes serious eye damage |

| Acute Toxicity (Oral) | Harmful if swallowed |

| Specific Target Organ Toxicity | May cause respiratory irritation |

| (Classification based on analogous compounds) |

Safe Handling Procedures

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles and a face shield.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Ensure all glassware is dry. Handle under an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and alcohols. The container should be stored under an inert atmosphere.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused reagent can be slowly and carefully quenched with a suitable alcohol (e.g., isopropanol) before neutralization and disposal.

Section 6: Conclusion

This compound is a potent and versatile chemical intermediate with significant value for synthetic chemists, particularly in the pharmaceutical industry. Its carefully orchestrated array of substituents provides a unique combination of reactivity and functionality. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to construct novel and complex molecular architectures with desired biological activities.

Section 7: References

-

Gao, Y., & Vedejs, E. (2004). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion. Journal of the American Chemical Society, 126(23), 7341–7348. [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Schotten–Baumann reaction. [Link]

-

J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. [Link]

-

Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

-

Chemsrc. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride. [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

-

Angene Chemical. (n.d.). 4-chloro-2-fluoro-3-methoxybenzoic acid. [Link]

-

Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Fluoro-4-methoxybenzoyl chloride | CAS#:3907-15-1 | Chemsrc [chemsrc.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 11. grokipedia.com [grokipedia.com]

- 12. jk-sci.com [jk-sci.com]

- 13. Schotten-Baumann Reaction [organic-chemistry.org]

The Discovery and Synthesis of Novel Methoxybenzoyl-Aryl-Thiazole Anticancer Agents: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of a promising class of novel anticancer agents: the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART). Evolving from the lead compound 2-arylthiazolidine-4-carboxylic acid amides (ATCAA), the SMART series demonstrates a significant leap in antiproliferative potency, with activity shifting from the micromolar to the low nanomolar range against various cancer cell lines, particularly melanoma and prostate cancer.[1][2] This guide will detail the synthetic pathways, biological evaluation methodologies, structure-activity relationships (SAR), and the mechanism of action of these compounds. Preliminary studies strongly indicate that their anticancer activity stems from the inhibition of tubulin polymerization.[1][2][3][4] Furthermore, this guide will touch upon the development of next-generation analogs designed to overcome challenges such as poor aqueous solubility and to circumvent P-glycoprotein-mediated multidrug resistance.[5][6]

Introduction: The Thiazole Scaffold in Oncology

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[7] Its unique structural and electronic properties allow for a range of interactions with biological targets, making it a focal point in the design of novel therapeutics.[8] In the realm of oncology, thiazole-containing molecules have demonstrated significant potential, with some derivatives advancing into clinical use.[9][10] These agents can elicit their anticancer effects through various mechanisms, including the induction of apoptosis, disruption of tubulin assembly, and inhibition of key signaling pathways such as NFkB/mTOR/PI3K/AkT.[9] This guide focuses on a specific, highly potent class of thiazole derivatives: the methoxybenzoyl-aryl-thiazoles.

From Lead Compound to Potent Inhibitor: The Evolution of SMART Agents

The journey to the discovery of the SMART compounds began with the investigation of 2-aryl-thiazolidine-4-carboxylic acid amides (ATCAA).[1] The ATCAA series was initially designed based on the structure of lysophosphatidic acid (LPA) to inhibit G-protein coupled receptor (GPCR) signaling, which is implicated in the proliferation and survival of prostate cancer.[1] The most potent ATCAA derivatives exhibited IC50 values in the range of 0.7 to 1.0 μM against prostate cancer cells and 1.8 to 2.6 μM against melanoma cells.[1]

A pivotal breakthrough occurred when researchers undertook structural modifications of the ATCAA scaffold. Specifically, the thiazolidine "B" ring was oxidized to a thiazole, and the amide linker was replaced with a ketone group.[1][11] This transformation from ATCAA to the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) structure led to a dramatic enhancement in cytotoxic activity, with IC50 values plunging into the low nanomolar range, comparable to the potent natural anticancer agent, colchicine.[1][11]

The general structure of the SMART agents consists of three conjugated aromatic rings, designated as "A," "B," and "C," connected by a ketone linker between the "B" and "C" rings.[1][11] The "B" ring is the critical thiazole moiety, while the "C" ring is typically a substituted phenyl group.[1][11] The 3,4,5-trimethoxy substitution on the "C" ring has been identified as particularly crucial for the high antiproliferative activity observed in this series.[1][11][12]

Synthetic Chemistry of Methoxybenzoyl-Aryl-Thiazoles

The synthesis of the SMART compounds is a multi-step process that allows for the systematic modification of the "A," "B," and "C" rings to explore the structure-activity relationship. A general synthetic scheme is outlined below.

Caption: General synthetic workflow for SMART compounds.

Detailed Experimental Protocol for a Representative SMART Compound

The following protocol is a representative synthesis adapted from published literature.[1][5]

Step 1: Synthesis of (4R)-2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid

-

L-cysteine is reacted with benzonitrile in a mixture of methanol and a pH 6.4 phosphate buffer at room temperature.

-

The reaction mixture is stirred for several days until completion.

-

The product is isolated and purified by standard techniques.

Step 2: Formation of the Weinreb Amide

-

The carboxylic acid from Step 1 is coupled with N,O-dimethylhydroxylamine hydrochloride.

-

The reaction is mediated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in the presence of a base like N-methylmorpholine (NMM).

-

The resulting Weinreb amide is purified by column chromatography.

Step 3: Grignard Reaction and Oxidation

-

The Weinreb amide is reacted with a Grignard reagent, such as 3,4,5-trimethoxyphenylmagnesium bromide, in an anhydrous solvent like tetrahydrofuran (THF).

-

During this step, the thiazoline ring can spontaneously oxidize to the thiazole.[5] Alternatively, a separate oxidation step using reagents like tetrabutylammonium fluoride (TBAF) can be employed.[5]

-

The final SMART compound is purified by chromatography.

Biological Evaluation: Unveiling the Anticancer Potential

The anticancer properties of the SMART compounds have been extensively evaluated through a battery of in vitro and in vivo assays.

Caption: Workflow for the biological evaluation of SMART compounds.

In Vitro Antiproliferative Activity

The cytotoxic effects of the SMART compounds have been assessed against a panel of human cancer cell lines, including prostate (PC-3, DU145, LNCaP) and melanoma (A375, B16-F1).[1]

| Compound | Modification | A375 IC50 (µM) | PC-3 IC50 (µM) |

| ATCAA Analog | Thiazolidine ring, amide linker | ~1.8-2.6 | ~0.7-1.0 |

| 8f (SMART) | Thiazole ring, ketone linker | 0.021-0.071 | 0.021-0.071 |

| SMART-H | Unsubstituted "A" ring | 0.006-0.055 | 0.006-0.055 |

| SMART-F | 4-fluoro on "A" ring | 0.006-0.043 | 0.006-0.043 |

| SMART-OH | 4-hydroxy on "A" ring | 0.076-0.116 | 0.076-0.116 |

Data compiled from multiple sources.[1][12]

Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are treated with a range of concentrations of the SMART compounds for a specified period (e.g., 48-72 hours).

-

Following treatment, cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with Sulforhodamine B dye.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

-

The absorbance is read on a microplate reader, and IC50 values are calculated.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of αβ-tubulin heterodimers that play a crucial role in cell division, motility, and shape.[3][5] Anticancer drugs that interfere with microtubule dynamics are highly effective in chemotherapy.[5] The SMART compounds have been shown to exert their potent cytotoxic effects by inhibiting the polymerization of tubulin.[1][3][6] They bind to the colchicine-binding site on tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][13]

Caption: Mechanism of action of SMART compounds.

Protocol: Tubulin Polymerization Assay

-

Purified tubulin is incubated with the SMART compounds at various concentrations in a polymerization buffer.

-

The mixture is warmed to 37°C to initiate polymerization.

-

The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time using a spectrophotometer.

-

The inhibitory effect of the compounds is quantified by comparing the rate and extent of polymerization to a control.

The inhibition of tubulin polymerization by SMART compounds is dose-dependent.[12] For instance, SMART-H and SMART-F can inhibit tubulin polymerization by up to 90%, while the less potent SMART-OH inhibits it by around 55%.[12]

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[6][13] Encouragingly, the SMART compounds have been shown to equipotently inhibit the growth of both parental and MDR-overexpressing cancer cells, indicating their ability to circumvent P-gp-mediated drug resistance.[6] This property makes them particularly promising candidates for treating resistant tumors.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the SMART scaffold have provided valuable insights into the structural requirements for potent anticancer activity.

Caption: Summary of structure-activity relationships for SMART compounds.

-

"A" Ring: Modifications on this ring have a significant impact on activity. An unsubstituted phenyl ring (SMART-H) or the introduction of a small, electron-withdrawing group like fluorine at the 4-position (SMART-F) results in the most potent compounds.[12] Introducing a hydroxyl group (SMART-OH), while potentially improving solubility, leads to a decrease in potency.[12]

-

"B" Ring: The thiazole ring is essential for the high activity of the SMART series. Replacing it with a thiazolidine or thiazoline ring dramatically reduces antiproliferative effects.[1][11]

-

Linker: The ketone linker between the "B" and "C" rings is a key feature for the enhanced potency of the SMART compounds compared to the earlier amide-containing ATCAA series.[1][11]

-

"C" Ring: The 3,4,5-trimethoxyphenyl group on the "C" ring is a critical pharmacophore for potent tubulin inhibition and cytotoxicity.[1][11]

In Vivo Efficacy and Future Directions

The promising in vitro profile of the SMART compounds has been validated in vivo. In human prostate (PC-3) and melanoma (A375) cancer xenograft models, treatment with SMART-H and SMART-F resulted in significant tumor growth inhibition, with %T/C (treated vs. control) values ranging from 4% to 30%.[6] Importantly, in vivo administration of SMART-H at effective doses did not produce any apparent neurotoxicity, a common side effect of some antitubulin agents.[6]

Despite their potent anticancer activity, the lead SMART compounds suffer from poor aqueous solubility, which can limit their bioavailability.[5] To address this, next-generation analogs have been developed. For example, the phenyl-aminothiazole (PAT) template was designed by inserting an amino linker between the "A" and "B" rings.[5][14] The PAT analogs maintained nanomolar potency, were not susceptible to P-gp mediated resistance, and exhibited markedly improved solubility and oral bioavailability compared to the original SMART template.[5][14]

Conclusion

The 4-substituted methoxybenzoyl-aryl-thiazoles represent a highly promising class of anticancer agents. Through rational drug design, the potency of the initial lead compounds was improved by several orders of magnitude. The SMART compounds exhibit a well-defined mechanism of action, inhibiting tubulin polymerization at the colchicine binding site, and possess the crucial ability to overcome multidrug resistance. While challenges such as poor solubility remain, the development of next-generation analogs like the PAT series demonstrates the ongoing potential of this chemical scaffold. Further investigation and optimization of these thiazole-based agents could lead to the development of novel and effective therapies for a range of human cancers.

References

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.

- Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents.

- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships.

- Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity rel

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Bentham Science.

- A Review On Thiazole As Anticancer Agents. IJRPS.

- Application Notes and Protocols: 4-(Methoxymethyl)thiazole Analogs in the Synthesis of Anticancer Agents. Benchchem.

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.

- Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor. PubMed.

- Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor.

- Thiazole an Attractive Scaffold for Development of Anticancer Agent: A Review. IJPPR.

- A comprehensive review on Thiazole based Conjugates as Anti-cancer Agents.

- Thiazoles as potent anticancer agents: A review.

- Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. AACR Journals.

- Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Rel

- Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents. PubMed.

Sources

- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activity of 4-substituted methoxybenzoyl-aryl-thiazole: an active microtubule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpda.org [ijpda.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Biological Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole (SMART): An Active Microtubule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and SAR studies of 4-substituted methoxylbenzoyl-aryl-thiazoles analogues as potent and orally bioavailable anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and stability of 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxybenzoyl chloride

Introduction

This compound is a highly functionalized aromatic acyl chloride. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzoyl scaffold, makes it a valuable and reactive intermediate in the synthesis of complex organic molecules. Acyl chlorides are considered activated derivatives of their corresponding carboxylic acids and are widely employed as building blocks in the production of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of halogen and electron-donating groups on the aromatic ring imparts specific reactivity and stability characteristics, which are critical for researchers and drug development professionals to understand for successful application in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical properties, stability, and handling protocols based on established principles of organic chemistry and data from analogous compounds.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not broadly published, its core properties can be reliably predicted based on its structure and comparison with similar compounds.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1805653-55-2 | N/A |

| Molecular Formula | C₈H₅Cl₂FO₂ | N/A |

| Molecular Weight | 223.03 g/mol | N/A |

| Canonical SMILES | COC1=C(C(=C(C=C1Cl)C(=O)Cl)F) | N/A |

Predicted Spectroscopic Signatures

The structural features of this compound give rise to a predictable spectroscopic fingerprint, essential for its identification and quality control.

-

¹H NMR: The proton spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These signals will appear as doublets due to coupling with the adjacent fluorine atom. A sharp singlet corresponding to the three protons of the methoxy group will be observed in the upfield region (typically 3.8-4.0 ppm).

-

¹³C NMR: The carbon spectrum will display eight unique signals. The most downfield signal will correspond to the carbonyl carbon of the acyl chloride (typically >165 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The carbon of the methoxy group will be found further upfield.

-

IR Spectroscopy: A strong, characteristic absorption band for the C=O stretch of the acyl chloride will be prominent, typically in the range of 1750-1800 cm⁻¹. Additional bands corresponding to C-Cl, C-F, and C-O stretches, as well as aromatic C=C and C-H vibrations, will also be present.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the highly electrophilic acyl chloride functional group. The substituents on the aromatic ring modulate this reactivity and influence the stability of the molecule.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The carbonyl carbon of the acyl chloride is highly susceptible to attack by nucleophiles. This is the most important reaction pathway for this class of compounds, enabling the formation of a wide array of derivatives.

-

Hydrolysis: Acyl chlorides are notoriously moisture-sensitive.[3] They react readily, often violently, with water to hydrolyze back to the corresponding carboxylic acid (4-Chloro-2-fluoro-3-methoxybenzoic acid) and generate corrosive hydrogen chloride (HCl) gas.[4] This reaction underscores the critical need for anhydrous handling conditions.

-

Alcoholysis: In the presence of an alcohol (R-OH), the compound will undergo alcoholysis to form an ester. This reaction is typically performed in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Aminolysis: Reaction with primary or secondary amines (R-NH₂ or R₂-NH) yields the corresponding amides. This is one of the most common and important applications of benzoyl chlorides in drug discovery and development. The reaction is usually rapid and requires at least two equivalents of the amine—one to act as the nucleophile and the second to neutralize the HCl formed.

The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the acyl chloride.[5] The methoxy group (-OCH₃) is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the fluoro (-F) and chloro (-Cl) groups are electron-withdrawing through induction, which increases the electrophilicity. The combined effect of these groups results in a highly reactive yet tunable molecule.

Caption: Primary reaction pathways of this compound.

Stability and Degradation

-

Moisture Sensitivity: As an acyl chloride, the compound is highly sensitive to moisture and will readily hydrolyze.[3] Exposure to humid air will lead to rapid degradation, diminishing its purity and releasing corrosive HCl gas.

-

Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high heat is not recommended.[6] Decomposition pathways at elevated temperatures may involve polymerization or elimination reactions. Distillation, if required for purification, should be performed under high vacuum to minimize the temperature.[2]

-

Incompatible Materials: This compound should be stored away from water, alcohols, amines, strong bases (like sodium hydroxide), and strong oxidizing agents.[4][7] It will also attack many plastics and rubbers, necessitating the use of appropriate storage and handling materials.[4]

Experimental Protocols and Handling

Given its reactive and corrosive nature, strict adherence to safety and handling protocols is mandatory.

Recommended Handling and Storage Workflow

All operations involving this compound must be conducted in a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8]

Caption: Recommended workflow for the safe storage and handling of acyl chlorides.

Protocol for Storage:

-

Inspect: Upon receipt, ensure the container is tightly sealed and shows no signs of damage.

-

Environment: Store the container in a cool, dry, and well-ventilated location, away from incompatible materials.[8]

-

Inert Atmosphere: For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.[7]

-

Container Integrity: Opened containers must be carefully resealed to prevent moisture ingress.[8]

Example Protocol: Synthesis of a Secondary Amide

This protocol details a representative reaction with a generic primary amine.

-